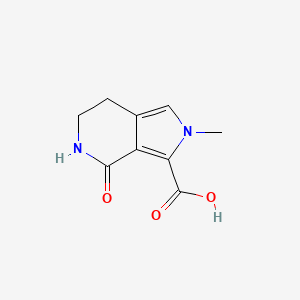
Makaluvic acid B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Makaluvic acid B is a natural product found in Zyzzya fuliginosa with data available.
Wissenschaftliche Forschungsanwendungen
1. Anticancer Properties
Makaluvic acid B, along with its derivatives, has shown promising anticancer properties. For instance, compounds isolated from the sponge Strongylodesma aliwaliensis, including makaluvic acid C, exhibited in vitro cytotoxicity against esophageal cancer cells (Keyzers et al., 2005). Similarly, makaluvamines, a related class of compounds, have demonstrated significant anticancer activities. These alkaloids are typically active in charged forms and have been the subject of extensive quantum chemistry studies to understand their reactivity and stability (Diomandé et al., 2018).
2. Interaction with DNA and Protein Residues
Makaluvamines, including makaluvic acid derivatives, are known for their ability to intercalate in DNA, especially in the treatment of cancer cells like colon and breast cancer. Studies have focused on the stability of complexes formed by protonated or methylated makaluvamines, interacting with water molecules and protein residues such as glutamic acid, a component of topoisomerase II (Kone et al., 2020).
3. Inhibitory Potential Against Antibiotic-Resistant Enzymes
Makaluvic acid has shown potential as an inhibitor against clinically prevalent lactamases conferring antibiotic resistance. A study using in silico approaches identified makaluvic acid as a potential inhibitor with higher binding affinity across B1 subclass of Metallo-β-Lactamases (MBLs), enzymes in bacteria that cleave β-lactam antibiotics (Diaz et al., 2022).
Eigenschaften
Produktname |
Makaluvic acid B |
|---|---|
Molekularformel |
C9H10N2O3 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
2-methyl-4-oxo-6,7-dihydro-5H-pyrrolo[3,4-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N2O3/c1-11-4-5-2-3-10-8(12)6(5)7(11)9(13)14/h4H,2-3H2,1H3,(H,10,12)(H,13,14) |
InChI-Schlüssel |
OLQCKORDSCNMIR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2CCNC(=O)C2=C1C(=O)O |
Synonyme |
makaluvic acid B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



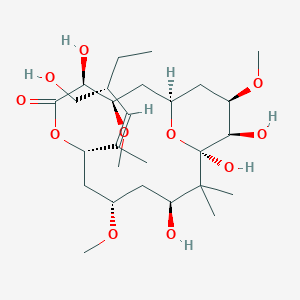
![[(1R,3S,7R,8R,9Z)-10-(hydroxymethyl)-1-methyl-6-methylidene-5,13-dioxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-9,11-dien-8-yl] 2-methylprop-2-enoate](/img/structure/B1251254.png)
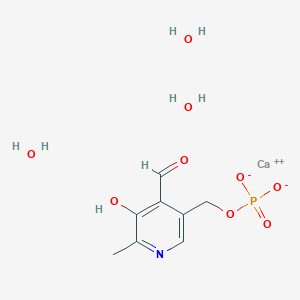
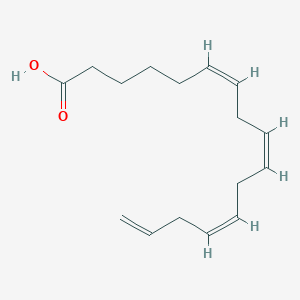
![(10R)-1,5,8-trihydroxy-3-(hydroxymethyl)-10-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-10H-anthracen-9-one](/img/structure/B1251258.png)
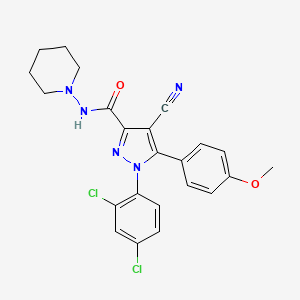
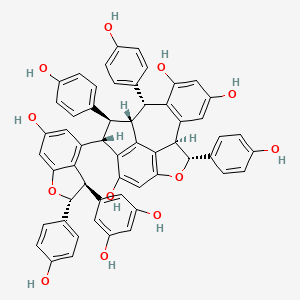
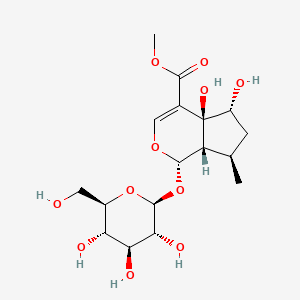
![[(S)-1-acetamidoethyl]phosphonic acid](/img/structure/B1251265.png)
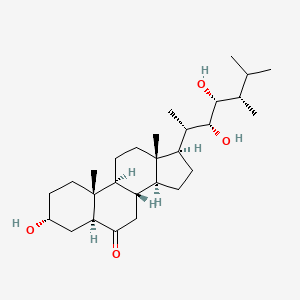
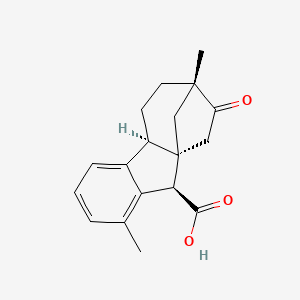
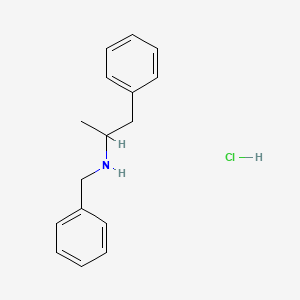
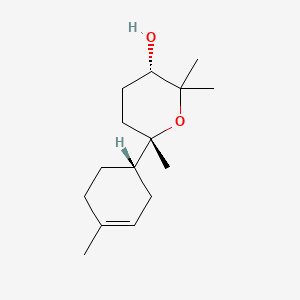
![N-[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,7,12-tetrahydroxy-3-(1-hydroxyethyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]formamide](/img/structure/B1251271.png)